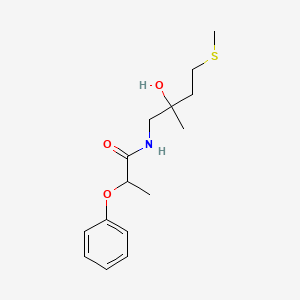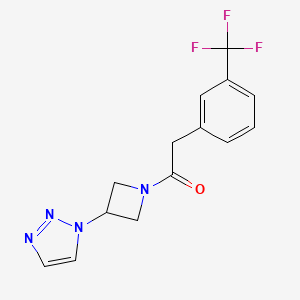
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C15H23NO3S and its molecular weight is 297.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Conversion to Aromatic Amines : The conversion of phenols to primary and secondary aromatic amines, involving a process similar to the Smiles rearrangement, showcases a method for transforming phenols into valuable chemical intermediates (Coutts & Southcott, 1990).
- Chemoselective Reactions : Investigations into the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles highlight methods for synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines, indicating potential pathways for creating bioactive compounds or intermediates (Hajji et al., 2002).
Biological Activities and Applications
- Anticancer Agent Design : Functionalized amino acid derivatives related to the structure of interest have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, underscoring the potential for designing new anticancer agents (Kumar et al., 2009).
- Corrosion Inhibition : Schiff base compounds, while not the same, share a thematic chemical relevance, demonstrating inhibitive effects on corrosion, pointing towards the application of similar compounds in materials science to protect metals in harsh environments (Leçe et al., 2008).
Material Science and Polymer Chemistry
- Polymer Synthesis : The micro-crosslinked acrylamide-based terpolymers' solution microstructure study reveals significant insights into creating materials with enhanced properties such as thickening and anti-aging, applicable in numerous industrial and biomedical fields (Zhong et al., 2009).
Environmental and Regulatory Impact
- Regulation and Environmental Impact : Research on the temporal concentration changes of certain pollutants in freshwater streams, including those related to plastic components, highlights the impact of regulations on environmental concentrations of pollutants, which could extend to considerations around the use and disposal of compounds like N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide (Quednow & Püttmann, 2009).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-12(19-13-7-5-4-6-8-13)14(17)16-11-15(2,18)9-10-20-3/h4-8,12,18H,9-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGGRDAGBJMDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(CCSC)O)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2736010.png)







![1-Benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2736025.png)
![6-methyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736027.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2736028.png)
![Methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2736029.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2736031.png)
